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Introduction

Brimapitide, also known as D-JNKI-1 or AM-111, is a synthetic, cell-permeable peptide that
acts as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Its unique
retro-inverso D-amino acid composition confers significant resistance to proteolytic
degradation, enhancing its stability and therapeutic potential. This document provides a
comprehensive technical overview of Brimapitide's molecular structure, its mechanism of
action, and key experimental data.

Molecular Structure and Properties

Brimapitide is a 31-amino acid peptide.[2] It is a D-retro-inverso peptide, meaning it is
composed of D-amino acids in the reverse sequence of the native L-amino acid peptide it is
based on. This structural feature makes it highly resistant to proteases.[3]

Physicochemical Properties
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Property Value Source

Molecular Formula C164H286N66040 DrugBank Online
Molecular Weight 3822.4 g/mol MedchemExpress.com
Amino Acid Sequence (One- DQSRPVQPFLNLTTPRKPRP IUPHAR/BPS Guide to
Letter Code) PRRRQRRKKRG PHARMACOLOGY
CAS Number 1445179-97-4 MedchemExpress.com

Inhibition Constants (Ki)

Brimapitide is a potent inhibitor of INK isoforms. The following table summarizes its inhibitory
constants (Ki) against JINK1, JNK2, and JNK3.

JNK Isoform Inhibition Constant (Ki) Source
JNK1 3.3 uM PMC
JNK2 430 nM PMC
JNK3 540 nM PMC

Mechanism of Action: JNK Signaling Pathway
Inhibition

Brimapitide exerts its therapeutic effects by inhibiting the c-Jun N-terminal kinase (JNK)
signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated in
response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress,

and DNA damage. The JNK pathway plays a crucial role in regulating apoptosis, inflammation,
and cellular proliferation.

Brimapitide acts as a competitive inhibitor, preventing the interaction of INK with its scaffolding
protein, JNK-interacting protein 1 (JIP1). This disruption of the JNK-JIP1 complex prevents the
downstream phosphorylation of target proteins, thereby inhibiting the pro-apoptotic and pro-
inflammatory signaling cascades.
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Brimapitide's inhibition of the JNK signaling pathway.

Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for the synthesis of Brimapitide is not publicly available, it is
synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The general
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workflow for SPPS is outlined below.
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6. Purification (e.g., HPLC)

(7. Characterization (e.g., Mass SpectrometryD
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General workflow for Solid-Phase Peptide Synthesis (SPPS).
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Materials:

e Fmoc-protected D-amino acids

e Solid support resin (e.g., Rink amide resin)

o Coupling reagents (e.g., HBTU, HOBt)

» Deprotection solution (e.g., 20% piperidine in DMF)
o Cleavage cocktail (e.g., TFA-based)

e Solvents (e.g., DMF, DCM)

Procedure:

» Resin Swelling: The solid support resin is swelled in an appropriate solvent (e.g., DMF or
DCM).

e Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using
a piperidine solution.

e Amino Acid Coupling: The next Fmoc-protected D-amino acid is activated with coupling
reagents and added to the resin to form a peptide bond.

e Washing: The resin is washed to remove excess reagents and byproducts.
» Repeat: Steps 2-4 are repeated for each amino acid in the sequence.
o Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail.

 Purification: The crude peptide is purified using techniques such as reverse-phase high-
performance liquid chromatography (RP-HPLC).

o Characterization: The purity and identity of the final peptide are confirmed by analytical
HPLC and mass spectrometry.

General HPLC-MS Characterization
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The purity and molecular weight of Brimapitide are typically confirmed using High-Performance
Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation:

e HPLC system with a C18 reverse-phase column
o Mass spectrometer (e.g., ESI-Q-TOF)

Mobile Phases:

e Mobile Phase A: 0.1% Formic acid in water

e Mobile Phase B: 0.1% Formic acid in acetonitrile

General Procedure:

The purified peptide is dissolved in an appropriate solvent.

The sample is injected into the HPLC system.

A gradient of Mobile Phase B is used to elute the peptide from the column.

The eluent is directed to the mass spectrometer for detection and mass analysis.

The purity is determined by the peak area in the HPLC chromatogram, and the molecular
weight is confirmed by the mass spectrum.

Pharmacokinetic Data

Detailed pharmacokinetic data from human clinical trials of Brimapitide are not extensively
published in the public domain. Clinical studies have primarily focused on safety and efficacy
outcomes in the context of acute sensorineural hearing loss.

Conclusion

Brimapitide is a promising therapeutic peptide with a well-defined molecular structure and a
clear mechanism of action. Its unique D-retro-inverso design provides enhanced stability,
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making it a suitable candidate for clinical development. Further research and publication of
detailed pharmacokinetic and experimental protocols will be beneficial for the scientific
community to fully understand and utilize this potent JNK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

